![molecular formula C10H16N4O2S B2525702 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448071-19-9](/img/structure/B2525702.png)
3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
The compound 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide is a derivative of 1,2,4-thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. The presence of the morpholinoethyl group suggests potential biological activity, as morpholine derivatives are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of 1,2,4-thiadiazole derivatives can be achieved through oxidative dimerization of thioamides, as described in the preparation of 3,5-disubstituted 1,2,4-thiadiazoles using various electrophilic reagents such as 1-methyl-2-chloropyridinium iodide and benzoyl chloride in organic solvents at room temperature . Although the specific synthesis of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and electrophilic reagents.
Molecular Structure Analysis
While the molecular structure of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide is not directly analyzed in the provided papers, the crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been determined . This suggests that similar analytical techniques, such as X-ray crystallography, could be employed to elucidate the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-thiadiazole derivatives can be inferred from the reactions of related compounds. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases such as morpholine leads to the formation of thioamides . This indicates that the 1,2,4-thiadiazole ring can participate in nucleophilic substitution reactions, which could be relevant for further functionalization of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide can be speculated based on the properties of similar thiadiazole compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of other 1,2,4-thiadiazole derivatives, which are often crystalline solids with moderate to high melting points. The presence of the morpholinoethyl group could also affect the compound's solubility in organic solvents and water .
Scientific Research Applications
Antimicrobial Applications
- Design and Synthesis for Antimicrobial Agents : Research on 1,2,4-triazole derivatives containing the morpholine moiety, including compounds related to the specified chemical structure, has shown that these compounds possess antimicrobial activities. The synthesis of these compounds involves the condensation between corresponding ethoxycarbonylhydrazones and 2-morpholinoethanamine, indicating their potential as antimicrobial agents (Sahin et al., 2012).
Anti-inflammatory and Analgesic Agents
- Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Activities : A study on benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone demonstrated their anti-inflammatory and analgesic activities. These compounds, involving morpholine and thiadiazole structures, were tested as COX-1/COX-2 inhibitors, showing significant inhibitory activity and potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Anticancer Applications
Synthesis and Antibacterial Screening for Cancer Research : The synthesis of a 1,2,5-thiadiazole derivative and its evaluation for antibacterial inhibition and DNA cleavage potential indicate the significance of the 1,2,5-thiadiazole moiety in medicinal applications. The compound showed moderate inhibition against Mycobacterium tuberculosis, highlighting its potential for future development in the medicinal field (Mali et al., 2019).
Screening for Cytotoxic Action to Cancer Cells : The screening of a series of 3,5-disubstituted 1,2,4-thiadiazoles for cytotoxic activity against cancer cell lines revealed selectivity in their action. Some compounds demonstrated significant selectivity of cytotoxic action, indicating their potential use in cancer treatment (Proshin et al., 2021).
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide is the p75 neurotrophin receptor (p75 NTR) . This receptor modulates multiple tau-related signaling pathways .
Mode of Action
The compound interacts with its target, the p75 NTR, and modulates its activity . This modulation affects the activation of multiple tau kinases, calpain, and rhoA-cofilin activity .
Biochemical Pathways
The affected pathways include those regulated by tau kinases, calpain, and rhoA-cofilin . These pathways are involved in the phosphorylation, acetylation, cleavage, and other modifications of tau, driving the intracellular generation of diverse forms of toxic tau aggregates .
Pharmacokinetics
It is known that the compound is a p-gp substrate , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide results in the reduction of excess activation of hippocampal cdk5 and JNK kinases and calpain . It also reduces excess cofilin phosphorylation, tau phosphorylation, acetylation, and cleavage . This leads to a decrease in the accumulation of multiple forms of insoluble tau aggregates and filaments, and a reduction in microglial activation .
properties
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-8-12-10(17-13-8)9(15)11-2-3-14-4-6-16-7-5-14/h2-7H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQGVEFDWRADFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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